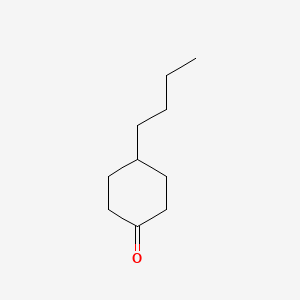

4-N-Butylcyclohexanone

Description

Properties

IUPAC Name |

4-butylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-9-5-7-10(11)8-6-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUNTDNDGXPOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337622 | |

| Record name | 4-N-Butylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61203-82-5 | |

| Record name | 4-Butylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61203-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-N-Butylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanone, 4-butyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-N-Butylcyclohexanone can be synthesized through several methods. One common approach involves the reduction of 4-tert-butylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-tert-butylcyclohexanone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired reduction .

Chemical Reactions Analysis

Types of Reactions: 4-N-Butylcyclohexanone undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form secondary alcohols using reducing agents like NaBH4 or LiAlH4

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Reduction: NaBH4 in ethanol or LiAlH4 in anhydrous ether.

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products Formed:

Reduction: Secondary alcohols (e.g., 4-N-butylcyclohexanol).

Oxidation: Carboxylic acids or ketones.

Substitution: Compounds with different functional groups replacing the butyl group.

Scientific Research Applications

4-N-Butylcyclohexanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-N-Butylcyclohexanone involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the compound undergoes nucleophilic attack by hydride ions from reducing agents like NaBH4 or LiAlH4, leading to the formation of secondary alcohols . The exact molecular targets and pathways can vary depending on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural Analogs: 4-Alkylcyclohexanones

The physicochemical properties of 4-$n$-butylcyclohexanone vary significantly with alkyl chain length and branching. Table 1 summarizes key data for linear 4-alkylcyclohexanones:

| Compound | CAS No. | Molecular Formula | Boiling Point (°C/mmHg) | Purity (GC) | Application |

|---|---|---|---|---|---|

| 4-Ethylcyclohexanone | ST00878 | $ \text{C}8\text{H}{14}\text{O} $ | - | ≥98% | LCD precursors, pharmaceuticals |

| 4-$n$-Propylcyclohexanone | ST00879 | $ \text{C}9\text{H}{16}\text{O} $ | - | ≥98% | Organic synthesis intermediates |

| 4-$n$-Butylcyclohexanone | 61203-82-5 | $ \text{C}{10}\text{H}{18}\text{O} $ | 71 (0.2 mmHg) | ≥98% | Liquid crystal dielectrics |

| 4-$n$-Pentylcyclohexanone | ST01233 | $ \text{C}{11}\text{H}{20}\text{O} $ | 102 (0.4 mmHg) | ≥98% | Specialty chemicals |

Key Findings :

- Boiling Points: The boiling point increases with alkyl chain length due to enhanced van der Waals interactions. For instance, 4-$n$-pentylcyclohexanone boils at 102°C under 0.4 mmHg, compared to 71°C for the butyl analog under 0.2 mmHg .

- Industrial Relevance : Longer alkyl chains (e.g., pentyl) improve thermal stability in liquid crystals, while shorter chains (e.g., ethyl) are preferred for synthetic flexibility .

Structural Isomers: 4-$tert$-Butylcyclohexanone

4-$tert$-Butylcyclohexanone (CAS: 84-64-0, $ \text{C}{10}\text{H}{18}\text{O} $) is a branched isomer with distinct properties:

- Molecular Weight : Reported as 171.6 g/mol in the CRC Handbook, conflicting with the theoretical 154.25 g/mol for $ \text{C}{10}\text{H}{18}\text{O} $. This discrepancy may arise from measurement errors or impurities .

- Physical State : The bulky $ tert $-butyl group increases steric hindrance, reducing solubility in polar solvents (e.g., water) compared to the linear $ n $-butyl analog .

Functional Group Variations

4-Hydroxycyclohexanone

4-Hydroxycyclohexanone ($ \text{C}6\text{H}{10}\text{O}_2 $) introduces a hydroxyl group, enhancing polarity and reactivity. It serves as a precursor for spirocyclic compounds and pharmaceutical intermediates, unlike the ketone-dominated reactivity of 4-$n$-butylcyclohexanone .

4-(Benzoyloxy)cyclohexanone

This ester derivative ($ \text{C}{13}\text{H}{14}\text{O}_3 $) exhibits unique photochemical properties, making it suitable for UV-curable coatings. Its synthesis involves benzoylation of 4-hydroxycyclohexanone, contrasting with the Fries rearrangement used for 4-alkyl analogs .

Biological Activity

4-N-Butylcyclohexanone (CAS Number: 61203-82-5) is a cyclohexanone derivative that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant studies that highlight its applications in various fields.

This compound is characterized by a butyl group attached to the cyclohexanone structure. It is commonly synthesized through various organic reactions, including reduction and substitution processes. The compound can undergo:

- Reduction : Producing secondary alcohols such as 4-N-butylcyclohexanol.

- Oxidation : Leading to the formation of carboxylic acids or ketones.

- Substitution : Resulting in compounds with different functional groups replacing the butyl group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Its mechanism includes:

- Nucleophilic Attack : In reduction reactions, the compound can be reduced by hydride ions from reducing agents like NaBH4 or LiAlH4, forming secondary alcohols.

- Interaction with Biomolecules : The compound may interact with proteins and enzymes, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown:

- Bacteriostatic Effects : Compounds derived from 4-tert-butylcyclohexanone demonstrated strong antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as moderate effects against Escherichia coli .

Cytotoxicity and Anti-inflammatory Properties

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In one study, certain derivatives showed:

- Cytotoxicity : Inducing apoptosis in leukemia cell lines through caspase-dependent pathways, indicating potential for therapeutic applications in cancer treatment .

- Anti-inflammatory Activity : Compounds derived from similar structures have been noted to inhibit prostaglandin E2 production and reduce edema in animal models, suggesting anti-inflammatory properties .

Case Studies

- Antimicrobial Testing :

- Cytotoxicity Assessment :

Data Summary

Q & A

Q. What are the recommended synthetic routes for 4-N-Butylcyclohexanone, and how can reaction yields be optimized?

this compound is synthesized via alkylation reactions, such as the reaction of 3-bromopropyl acetate with this compound in polar solvents like acetonitrile or toluene. Key steps include:

- Alkylation : Use acetonitrile for higher yields (33%) compared to toluene (20%), suggesting polar solvents enhance C-alkylation efficiency .

- Purification : Employ fractional distillation under reduced pressure (e.g., 0.4 mmHg) to isolate the product.

- Characterization : Validate purity via GC-MS and NMR spectroscopy.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of vapors .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption.

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : Use ¹H and ¹³C NMR to confirm substituent positions and cyclohexanone backbone. For example, the carbonyl carbon typically resonates at ~208 ppm .

- IR Spectroscopy : Identify ketone C=O stretches near 1715 cm⁻¹ and alkyl C-H stretches at 2850–2960 cm⁻¹ .

- Mass Spectrometry : Validate molecular weight (196.33 g/mol) via EI-MS, observing fragmentation patterns consistent with cyclohexanone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in solvent effects observed during alkylation of this compound?

Contradictory solvent effects (e.g., higher yields in acetonitrile vs. toluene) require systematic analysis:

Q. Table 1: Solvent Effects on Alkylation Yield

| Solvent | Polarity Index | Yield (%) |

|---|---|---|

| Acetonitrile | 5.8 | 33 |

| Toluene | 2.4 | 20 |

Q. What methodologies are suitable for studying tautomerism in this compound derivatives?

Post-hydrolysis derivatives (e.g., 2-(3'-hydroxypropyl)cyclohexanones) undergo tautomerism. Key approaches include:

Q. How can environmental impacts of this compound be mitigated in laboratory settings?

- Waste Minimization : Use microfluidic reactors to reduce solvent volumes .

- Biodegradation Studies : Screen microbial consortia for ketone degradation pathways.

- Ecotoxicology : Perform Daphnia magna assays to assess aquatic toxicity .

Q. Table 2: Key Environmental Parameters

| Parameter | Value/Risk Level |

|---|---|

| Biodegradability (OECD 301F) | Low |

| LC50 (Fish, 96h) | >100 mg/L |

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.